Home > Products > Screening Compounds P80476 > Deschloro Dasatinib
Deschloro Dasatinib - 1184919-23-0

Deschloro Dasatinib

Catalog Number: EVT-1446234
CAS Number: 1184919-23-0
Molecular Formula: C22H27N7O2S
Molecular Weight: 453.565
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dasatinib

Compound Description: Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that functions as a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, receptor kinases, and TEC family kinases []. It has demonstrated effectiveness against most imatinib-resistant chronic myeloid leukemia (CML) cases, except for those with the T315I mutation []. Dasatinib has been approved by the FDA for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), both as first-line therapy and in cases of imatinib intolerance or resistance []. Clinically, dasatinib is administered as "Sprycel" in the form of tablets or powder for oral suspension [].

Quercetin

Compound Description: Quercetin is a naturally occurring flavonoid found in various fruits, vegetables, and grains []. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and potential senolytic effects [, ].

Relevance: Quercetin is often used in combination with Dasatinib as a senolytic cocktail, specifically targeting senescent cells [, , ]. While not structurally related to Deschloro Dasatinib, the combination of Dasatinib and Quercetin is relevant due to the potential for exploring Deschloro Dasatinib's senolytic properties in similar combinatorial approaches.

Compound Description: Imatinib, commercially available as Gleevec, is a first-generation TKI that revolutionized the treatment of CML []. It acts by inhibiting the BCR-ABL tyrosine kinase, a constitutively active kinase arising from the Philadelphia chromosome translocation [].

Relevance: Imatinib serves as a reference point for comparing the efficacy and safety of newer TKIs, including Dasatinib and potentially Deschloro Dasatinib [, , ]. Studies often investigate whether novel TKIs, like Deschloro Dasatinib, can overcome resistance mechanisms developed against Imatinib or demonstrate superior efficacy and/or safety profiles.

Nilotinib

Compound Description: Nilotinib is a second-generation TKI prescribed for treating CML, often in cases where Imatinib therapy is ineffective or not tolerated [].

Relevance: Similar to Dasatinib, Nilotinib belongs to the second-generation TKIs and offers an alternative therapeutic option in CML treatment []. Comparing the efficacy and safety profiles of Deschloro Dasatinib with Nilotinib would be relevant in assessing its potential advantages or disadvantages within this class of drugs.

Bosutinib

Compound Description: Bosutinib is a third-generation TKI approved for treating adults with chronic, accelerated, or blast-phase CML with resistance or intolerance to prior TKI therapy [].

Relevance: Bosutinib, as a third-generation TKI, expands the treatment options for CML patients, particularly those who haven't responded to or cannot tolerate earlier-generation TKIs []. Assessing Deschloro Dasatinib's properties in relation to Bosutinib can provide insights into its potential role in the treatment algorithm of CML, especially in cases of multi-drug resistance.

Ponatinib

Compound Description: Ponatinib is a third-generation TKI used to treat adults with CML and Philadelphia chromosome-positive ALL who are resistant or intolerant to prior TKI therapy []. It is a potent inhibitor of various BCR-ABL mutations, including the T315I mutation, which confers resistance to many other TKIs [].

Relevance: Ponatinib's ability to inhibit the T315I mutation, which Dasatinib doesn't effectively target, makes it a crucial comparator for Deschloro Dasatinib [, ]. Determining whether Deschloro Dasatinib also exhibits activity against the T315I mutation would significantly impact its clinical relevance in treating resistant CML.

Blinatumomab

Compound Description: Blinatumomab is a bispecific T-cell engager (BiTE) antibody, specifically targeting CD19, a protein expressed on the surface of B cells []. This immunotherapy approach redirects a patient's T cells to target and kill CD19-expressing cells, including leukemia cells [, ].

Relevance: Blinatumomab is often used in combination with TKIs, like Dasatinib, in treating Ph+ ALL, as this combination therapy has shown promising results in achieving deeper molecular responses [, ]. Evaluating the potential of combining Deschloro Dasatinib with Blinatumomab could be a future avenue of research, aiming to improve treatment outcomes in Ph+ ALL.

Overview

Deschloro Dasatinib is a chemical compound that serves as an analog of Dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of certain types of cancer, particularly chronic myeloid leukemia and acute lymphoblastic leukemia. The compound is characterized by the absence of a chlorine atom in its structure, which differentiates it from its parent compound. This modification may influence its pharmacological properties and efficacy.

Source

Deschloro Dasatinib is synthesized through various chemical processes that modify the structure of Dasatinib, which was originally developed by Bristol-Myers Squibb. The synthesis often involves the use of specific reagents and conditions that facilitate the removal of the chlorine atom without compromising the integrity of the remaining molecular structure.

Classification

Deschloro Dasatinib belongs to the class of compounds known as tyrosine kinase inhibitors. These compounds are crucial in cancer therapy as they target specific enzymes involved in the signaling pathways that promote cell proliferation and survival.

Synthesis Analysis

Methods

The synthesis of Deschloro Dasatinib can be approached through several methods, often involving modifications to existing synthetic routes for Dasatinib. One notable method includes:

  1. Starting Materials: Utilizing precursors such as 2-chlorothiazole and 2-aminothiazole derivatives.
  2. Reactions: Employing condensation reactions followed by hydrolysis to achieve the desired compound.
  3. Purification: Techniques such as recrystallization and chromatography are commonly used to purify the final product.

Technical Details

The synthesis typically follows a multi-step process, which may include:

  • The formation of key intermediates through nucleophilic substitution reactions.
  • The use of solvents like dimethylformamide and acetonitrile during reactions to enhance solubility and reaction rates.
  • Optimization of reaction conditions (temperature, time, pH) to maximize yield and purity.
Molecular Structure Analysis

Structure

Deschloro Dasatinib retains a similar core structure to Dasatinib but lacks one chlorine atom at a specific position on the pyrimidine ring. This alteration can be represented structurally as follows:

  • Molecular Formula: C_22H_26ClN_3O_4S
  • Molecular Weight: Approximately 493.98 g/mol

Data

The molecular structure can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): To confirm the identity and purity of the compound.
  • Mass Spectrometry: To determine molecular weight and fragmentation patterns.
Chemical Reactions Analysis

Reactions

Deschloro Dasatinib can participate in various chemical reactions typical for tyrosine kinase inhibitors, including:

  1. Phosphorylation Inhibition: Interfering with ATP binding sites on kinases.
  2. Hydrolysis Reactions: Potentially leading to degradation products under certain conditions.

Technical Details

The reactivity profile can be assessed using high-performance liquid chromatography (HPLC) and mass spectrometry to monitor reaction progress and product formation.

Mechanism of Action

Process

Deschloro Dasatinib functions primarily by inhibiting specific tyrosine kinases involved in cancer cell signaling pathways. The mechanism includes:

  1. Binding: The compound binds to the ATP-binding site of target kinases.
  2. Inhibition: This binding prevents phosphorylation of downstream targets, leading to reduced cell proliferation and survival.

Data

Studies have shown that Deschloro Dasatinib exhibits potency against various kinases, similar to its parent compound, with IC50 values indicating effective inhibition at low concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic sites present in its structure.
Applications

Scientific Uses

Deschloro Dasatinib is primarily investigated for its potential applications in cancer therapy, particularly in cases where resistance to conventional therapies is observed. Research continues into its efficacy against various cancer cell lines and its ability to overcome resistance mechanisms associated with other tyrosine kinase inhibitors.

Properties

CAS Number

1184919-23-0

Product Name

Deschloro Dasatinib

IUPAC Name

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide

Molecular Formula

C22H27N7O2S

Molecular Weight

453.565

InChI

InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27)

InChI Key

AMOFUFYOLNJZBB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Synonyms

2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-N-(2-methylphenyl)-5-thiazolecarboxamide,

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.